Deferasirox-d8
CAS No.:
Cat. No.: VC0200576
Molecular Formula: C₂₁H₇D₈N₃O₄
Molecular Weight: 381.41
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₁H₇D₈N₃O₄ |
---|---|
Molecular Weight | 381.41 |
Introduction
Chemical Structure and Properties
Deferasirox-d8 is a deuterated form of deferasirox, an oral iron chelator used primarily in the treatment of chronic iron overload conditions. The compound features eight deuterium atoms strategically positioned within its molecular structure.
Structural Characteristics
The SMILES notation for Deferasirox-d8 illustrates its complex structure:
[2H]c1c([2H])c([2H])c(c(O)c1[2H])c2nc(c3c([2H])c([2H])c([2H])c([2H])c3O)n(n2)c4ccc(cc4)C(=O)O
This structure maintains the tridentate binding capability of the parent deferasirox, allowing it to coordinate with iron in a 2:1 ratio, forming stable complexes that can be excreted from the body. The deuteration pattern focuses on the aromatic regions of the molecule, specifically the hydroxyphenyl groups, leaving the triazole core and benzoic acid moiety undeuterated.
Synthesis and Production
The synthesis of Deferasirox-d8 involves specialized chemical procedures to incorporate deuterium atoms at specific positions in the molecule.
Synthetic Routes
According to published literature, a d4-labeled isotopomer of deferasirox was synthesized from d8-toluene for use as an internal standard in LC/MS/MS methods . While this refers to a d4 variant, it provides insight into the synthetic approach for deuterated deferasirox compounds.
The production typically involves starting with deuterated precursors, such as d8-toluene, which already contain the required deuterium atoms . Through a series of chemical transformations, these deuterium atoms are preserved in the final structure while the molecule is assembled to match the deferasirox scaffold.
Applications in Pharmaceutical Analysis
Deferasirox-d8 serves critical functions in pharmaceutical research and analysis, particularly in the context of quantitative determination of deferasirox in biological samples.
Use as an Internal Standard
The primary application of Deferasirox-d8 is as an internal standard for the quantitative determination of deferasirox in human serum using liquid chromatography-mass spectrometry (LC/MS/MS) methods . Internal standards with deuterium labeling are valuable in quantitative analysis because they:
-
Exhibit nearly identical chemical behavior to the analyte of interest
-
Can be distinguished from the analyte by mass spectrometry due to the mass difference imparted by deuterium atoms
-
Compensate for variations in sample preparation, chromatographic separation, and ionization efficiency
-
Improve the accuracy and precision of quantitative measurements
A research paper specifically mentions that "a d4-labeled isotopomer of deferasirox was synthesized as internal standard for use in a LC/mass spectroscopy (MS)/MS method developed for the simultaneous quantitative determination of deferasirox in human serum" .
Pharmacokinetic Studies
Deuterated compounds like Deferasirox-d8 are essential tools in pharmacokinetic studies, where they help researchers accurately track and measure drug concentrations in biological samples. This is particularly important for medications like deferasirox, which requires careful monitoring to maintain therapeutic levels while avoiding toxicity.
Related Compounds and Derivatives
Deferasirox-d8 belongs to a family of related compounds with varying applications in pharmaceutical research.
Deferasirox-d8 Ferrate(III) Tripotassium Complex
A notable derivative is the Deferasirox-d8 Ferrate(III) Tripotassium Complex Methanoate Hydrate, which has the following properties:
Property | Value |
---|---|
Molecular Formula | C44H28D8FeK3N6O12 |
Molecular Weight | 1021.99 g/mol |
CAS Number | 554445-58-8 (non-labeled form) |
IUPAC Name | (OC-6-22')-Bis[4-[3,5-bis[2-(hydroxy-kO)phenyl]-1H-1,2,4-triazol-1-yl-kN4]benzoato(3-)]-ferrate(3-)-D8 Tripotassium Methanoate Hydrate |
This complex represents the chelated form of Deferasirox-d8 with iron (Fe³⁺), forming a stable complex that mimics the in vivo iron-bound state of the drug . The tripotassium salt formation enhances solubility and stability for certain analytical applications.
Comparison with Deferasirox
The parent compound, deferasirox, is an oral iron chelator used clinically for treating chronic iron overload. Key differences and similarities between deferasirox and its deuterated counterpart include:
Feature | Deferasirox | Deferasirox-d8 |
---|---|---|
Molecular Formula | C21H15N3O4 | C21D8H7N3O4 |
Molecular Weight | 373.36 g/mol | 381.411 g/mol |
Clinical Use | Treatment of iron overload | Analytical standard |
Mechanism | Iron chelation (2:1 ratio with Fe³⁺) | Same chemical properties as deferasirox |
Primary Excretion | Fecal | N/A (not used clinically) |
The substitution of eight hydrogen atoms with deuterium creates minimal changes in chemical behavior but significant differences in mass, making Deferasirox-d8 ideal for analytical applications .
Research Applications and Future Perspectives
While Deferasirox-d8 itself is primarily an analytical tool, research on the parent compound deferasirox continues to expand its potential applications.
Current Research Directions
Research involving deferasirox has extended beyond its traditional application in iron overload conditions:
Future Analytical Applications
As analytical techniques continue to evolve, Deferasirox-d8 may find expanded uses in:
-
Improved bioanalytical methods with enhanced sensitivity and specificity
-
Novel mass spectrometry applications
-
More comprehensive pharmacokinetic and metabolic profiling
-
Isotope dilution mass spectrometry for absolute quantification
The availability of high-quality deuterated standards like Deferasirox-d8 facilitates more accurate research into the parent compound's behavior in various biological systems.
As an analytical reference standard rather than a therapeutic product, Deferasirox-d8 is subject to different regulatory considerations than the parent drug. It is typically classified as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume